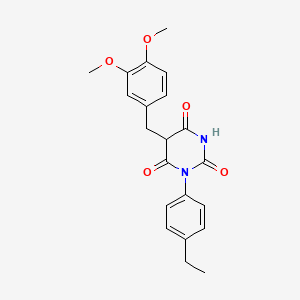![molecular formula C20H22N4O B3993606 6-cyclohexyl-6-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B3993606.png)
6-cyclohexyl-6-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one
Overview
Description
The final steps include alkylation to introduce the methyl group and subsequent addition of the cyclohexyl group via catalytic hydrogenation or Grignard reactions.
Conditions: These reactions often require transition metal catalysts and controlled temperature settings.
Industrial Production Methods: On an industrial scale, the production of this compound might leverage continuous flow synthesis techniques to improve yield and reduce reaction times. The use of high-throughput screening and process optimization ensures scalability and cost-effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-6-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one typically involves a multi-step reaction sequence:
Formation of the Triazole Ring
Starting with appropriate aromatic precursors, a triazole ring is formed using diazotization and subsequent nucleophilic substitution reactions.
Conditions: Often carried out under acidic or basic conditions, employing catalysts like copper(I) chloride.
Quinazoline Ring Construction
The quinazoline ring is then fused to the triazole ring through cyclization reactions involving intermediate compounds like o-aminoaryl ketones.
Conditions: Typically, these reactions are performed under reflux with dehydrating agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, transforming into various oxidative states.
Reduction: : Reductive reactions, especially hydrogenation, alter the compound’s structure to generate more stable derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions modify the ring system, introducing different functional groups.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C).
Substituents: : Halogens, nitro groups using reagents like halides or nitrating agents.
Depending on the specific reaction, the major products include oxidized forms, reduced derivatives, and substituted compounds with varying functional groups.
Scientific Research Applications
This compound's unique structure and properties make it valuable in several research fields:
Chemistry: : Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: : Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The compound’s mechanism of action is often linked to its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : The triazoloquinazoline core can inhibit enzyme activity or modulate receptor binding, affecting cellular processes and pathways like signal transduction and gene expression.
Comparison with Similar Compounds
Comparing this compound with others in the triazoloquinazoline class highlights its unique features:
Similar Compounds: : 6-chloro-6-methyltriazolo[3,4-b]quinazoline, 6-phenyltriazolo[3,4-b]quinazoline.
Uniqueness: : The cyclohexyl and methyl groups in 6-cyclohexyl-6-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one provide distinctive steric and electronic effects, enhancing its reactivity and potential biological activity.
This detailed exploration highlights the versatility and significance of this compound in scientific research and industrial applications.
Properties
IUPAC Name |
9-cyclohexyl-9-methyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-20(14-8-3-2-4-9-14)11-13-7-5-6-10-15(13)17-16(20)18(25)24-12-21-23-19(24)22-17/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYSRSSYTKYQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N4C=NNC4=N3)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]-2-methylpropanamide](/img/structure/B3993532.png)
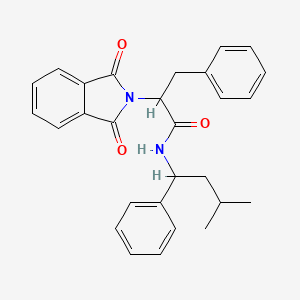
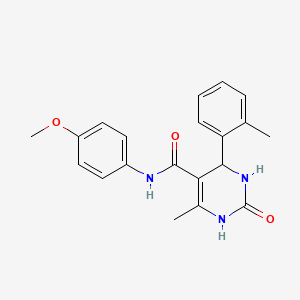
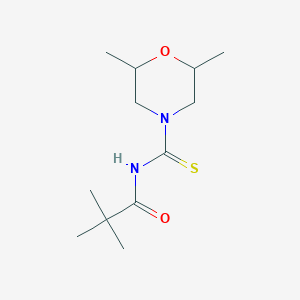
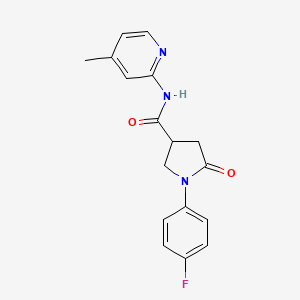

![2-methylpropyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3993589.png)
![6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE](/img/structure/B3993603.png)
![5-[4-(allyloxy)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3993613.png)
![N-(2-hydroxyethyl)-N,2,4-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B3993615.png)
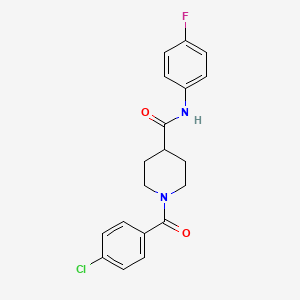
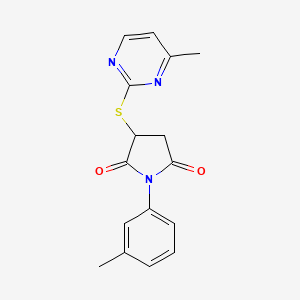
![2-(1-benzothien-3-yl)-4-{1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}pyridine](/img/structure/B3993634.png)
